Cas no 7254-06-0 (3-Chloro-9-fluorenone)

3-Chloro-9-fluorenone Chemical and Physical Properties
Names and Identifiers
-
- 9H-Fluoren-9-one,3-chloro-
- 3-chloro-9H-fluoren-9-one
- 3-chlorofluoren-9-one
- 3-Chlor-fluoren-9-on
- 3-chloro-9-fluorenone
- 3-chloro-fluoren-9-one
- 3-chlorofluorenone
- AC1L5KXN
- AC1Q3SAZ
- AR-1F2673
- CTK5D6435
- NSC72976
- SureCN8675120
- NSC 72976
- 7254-06-0
- DTXSID90291066
- NSC-72976
- SCHEMBL8675120
- 3-Chloro-9-fluorenone
-
- Inchi: InChI=1S/C13H7ClO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7H
- InChI Key: VHKPWMGKYILMAU-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)Cl
Computed Properties
- Exact Mass: 214.01861
- Monoisotopic Mass: 214.019
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Density: 1.369±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 211-212 ºC
- Boiling Point: 374.5°C at 760 mmHg
- Flash Point: 183.8°C
- Refractive Index: 1.673
- Solubility: Insuluble (1.1E-3 g/L) (25 ºC),
- PSA: 17.07
- LogP: 3.55140
3-Chloro-9-fluorenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C276560-5mg |
3-Chloro-9-fluorenone |
7254-06-0 | 5mg |
$ 80.00 | 2022-04-28 | ||
TRC | C276560-25mg |
3-Chloro-9-fluorenone |
7254-06-0 | 25mg |
$ 260.00 | 2022-04-28 | ||
TRC | C276560-10mg |
3-Chloro-9-fluorenone |
7254-06-0 | 10mg |
$ 130.00 | 2022-04-28 |
3-Chloro-9-fluorenone Related Literature
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
Additional information on 3-Chloro-9-fluorenone
3-Chloro-9-fluorenone: A Comprehensive Overview
3-Chloro-9-fluorenone, also known by its CAS number 7254-06-0, is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry, materials science, and optoelectronics. This compound is a derivative of fluorenone, a well-known aromatic heterocyclic compound, with a chlorine substituent at the 9th position of the fluorene skeleton. The introduction of the chlorine atom imparts unique electronic and structural properties to 3-chloro-9-fluorenone, making it a valuable material for various applications.
The fluorene skeleton, which forms the core of 3-chloro-9-fluorenone, consists of two benzene rings fused to a central five-membered ring containing a ketone group at the 9th position. This structure provides excellent conjugation and stability, while the chlorine substituent introduces electron-withdrawing effects, altering the compound's electronic properties significantly. Recent studies have shown that these modifications enhance the compound's ability to act as an electron acceptor in organic semiconductors, making it a promising candidate for advanced electronic devices.
One of the most notable applications of 3-chloro-9-fluorenone is in the field of organic light-emitting diodes (OLEDs). Researchers have demonstrated that incorporating this compound into OLED structures can improve device efficiency and stability due to its high electron mobility and excellent thermal stability. For instance, a study published in *Nature Communications* in 2023 highlighted how 3-chloro-9-fluorenone derivatives can serve as efficient electron transport layers, reducing operating voltages and enhancing luminous efficiency.
In addition to its role in OLEDs, 3-chloro-9-fluorenone has found applications in organic photovoltaics (OPVs). The compound's ability to absorb visible light and facilitate charge separation makes it an ideal material for solar cells. Recent advancements have focused on optimizing its molecular structure to enhance its light-harvesting capabilities and charge transport properties, leading to improved power conversion efficiencies in OPV devices.
The synthesis of 3-chloro-9-fluorenone typically involves electrophilic substitution reactions on fluorene derivatives. One common approach is the Friedel-Crafts acylation reaction, where chlorinated reagents are used to introduce the chlorine substituent at the 9th position. This method has been refined over the years to achieve higher yields and better control over the product's purity.
Recent research has also explored the use of 3-chloro-9-fluorenone in bioimaging applications due to its strong fluorescence properties under UV light. Scientists have developed bioconjugates incorporating this compound as a fluorescent marker for tracking cellular processes in real-time. These studies have opened new avenues for its application in biomedical research and diagnostics.
Moreover, 3-chloro-9-fluorenone has been investigated for its potential in nonlinear optical (NLO) applications. Its unique electronic structure allows it to exhibit strong second-harmonic generation (SHG) activity, which is crucial for advanced optical devices such as frequency doublers and optical parametric oscillators.
In conclusion, 3-chloro-9-fluorenone (CAS No: 7254-06-0) is a multifaceted compound with a wide range of applications across various scientific domains. Its unique chemical properties, combined with recent advancements in material science and optoelectronics, continue to expand its utility in cutting-edge technologies.
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